6-bromo-4-chloro-1H-indole-2-carboxylic acid
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Overview
Description
6-Bromo-4-chloro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of nitrobenzene derivatives with Grignard reagents to form the indole core . Subsequent bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the indole ring.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring and its substituents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and other electrophiles under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
Scientific Research Applications
6-Bromo-4-chloro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and novel indole derivatives.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms enhance its binding affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 6-Bromo-1H-indole-2-carboxylic acid
- 4-Chloro-1H-indole-2-carboxylic acid
- 6-Bromo-4-chloro-1H-indazole-2-carboxylic acid
Comparison: Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
CAS No. |
1595868-47-5 |
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Molecular Formula |
C9H5BrClNO2 |
Molecular Weight |
274.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |
InChI Key |
LQSMQYHABBEMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
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